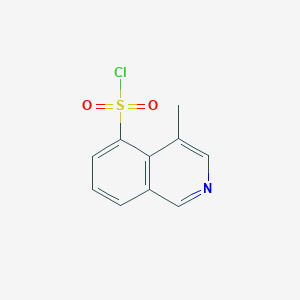

4-Methylisoquinoline-5-sulfonyl chloride

Description

Properties

IUPAC Name |

4-methylisoquinoline-5-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO2S/c1-7-5-12-6-8-3-2-4-9(10(7)8)15(11,13)14/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHXVHTVZWRBEBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CC2=C1C(=CC=C2)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20573241 | |

| Record name | 4-Methylisoquinoline-5-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20573241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

194032-16-1 | |

| Record name | 4-Methylisoquinoline-5-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20573241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methylisoquinoline-5-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Methylisoquinoline-5-sulfonyl chloride chemical properties

An In-depth Technical Guide on 4-Methylisoquinoline-5-sulfonyl chloride

This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and safety protocols for this compound, tailored for researchers, scientists, and professionals in drug development.

Core Chemical Properties

This compound is a heterocyclic organic compound containing an isoquinoline core functionalized with a methyl group and a sulfonyl chloride group. Its reactive sulfonyl chloride moiety makes it a valuable intermediate in organic synthesis, particularly for the development of pharmaceutical agents.

| Property | Value | Source |

| Molecular Formula | C₁₀H₈ClNO₂S | [1][2] |

| Molecular Weight | 241.69 g/mol | [2] |

| CAS Number | 194032-16-1 | [2][3] |

| Purity | Typically ≥95.0% | [2] |

| InChI Key | JHXVHTVZWRBEBJ-UHFFFAOYSA-N | [2] |

| Canonical SMILES | Cc1cncc2cccc(S(=O)(=O)Cl)c12 | [3] |

| Appearance | Likely a solid, as related compounds are powders or solids. | [4][5] |

| Solubility | Expected to be soluble in polar organic solvents like DMSO and reactive towards water.[5][6] |

Spectral and Analytical Data

While specific spectra for this compound are not publicly available, characteristic analytical data can be inferred from the analysis of similar sulfonyl chloride compounds.[7]

| Technique | Expected Characteristics |

| ¹H NMR | Protons on the isoquinoline ring adjacent to the electron-withdrawing sulfonyl chloride group are expected to show a downfield chemical shift.[7] The methyl group would appear as a singlet in the aliphatic region. |

| ¹³C NMR | The carbon atom attached to the sulfonyl chloride group will be significantly deshielded. A full spectrum of signals corresponding to the ten carbon atoms of the isoquinoline ring and the methyl group would be expected. |

| Infrared (IR) | Strong characteristic absorption bands are expected for the sulfonyl chloride group in the regions of 1410-1370 cm⁻¹ and 1204-1166 cm⁻¹.[7] |

| Mass Spectrometry (MS) | The mass spectrum would show a molecular ion peak and a characteristic isotopic pattern (A+2 peak) due to the presence of the ³⁷Cl isotope.[7] |

Reactivity and Chemical Behavior

The primary site of reactivity is the sulfonyl chloride group, which is a good leaving group and readily undergoes nucleophilic substitution.

-

Reaction with Nucleophiles : It reacts with primary and secondary amines to form stable sulfonamides and with alcohols to form sulfonate esters.[6][8] These reactions are typically conducted in the presence of a non-nucleophilic base like pyridine or triethylamine to neutralize the HCl byproduct.[8]

-

Moisture Sensitivity : The compound is moisture-sensitive and hydrolyzes in the presence of water.[9] This reaction liberates acidic gases.[4]

-

Role as an Intermediate : Its reactivity makes it a key building block in medicinal chemistry. The analogous compound, 4-fluoroisoquinoline-5-sulfonyl chloride, is a crucial intermediate in the synthesis of Ripasudil, a Rho kinase inhibitor used for treating glaucoma.[5] This suggests a similar potential for this compound in the development of kinase inhibitors and other therapeutic agents.

Figure 1. General reactivity of this compound with nucleophiles.

Experimental Protocols: Synthesis

Proposed Synthesis Workflow:

-

Sulfonation : The starting material, 4-methylisoquinoline, is reacted with a sulfonating agent such as sulfuric anhydride (SO₃), potentially in the presence of sulfuric acid, to form the intermediate 4-methylisoquinoline-5-sulfonic acid.[10][12]

-

Halogenation : Without isolating the sulfonic acid intermediate, a halogenating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) is added to the reaction mixture.[10][12] This converts the sulfonic acid group into the desired sulfonyl chloride.

-

Workup and Isolation : The final product is then isolated and purified from the reaction mixture, often involving extraction and crystallization. For related compounds, purification can be achieved by forming an acid-added salt to separate it from positional isomers.[10]

Figure 2. Proposed one-pot synthesis workflow for this compound.

Safety, Handling, and Storage

This compound is a hazardous chemical that requires strict safety protocols.

Hazard Profile:

| Hazard Type | Description | Citations |

| Acute Toxicity | Toxic if swallowed, in contact with skin, or inhaled. Fatal if inhaled in high concentrations. | |

| Corrosivity | Causes severe skin burns and eye damage.[4][13] | [4][13] |

| Sensitization | May cause an allergic skin reaction. | |

| Irritation | May cause respiratory irritation. | [4] |

| Reactivity Hazards | Reacts with water, liberating acidic and toxic gases.[4] May be corrosive to metals. |

Handling and Personal Protective Equipment (PPE):

-

Work should be conducted exclusively in a well-ventilated chemical fume hood.[4][9]

-

Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and chemical safety goggles or a face shield.[4][13]

-

Avoid breathing dust, vapors, or mists.[4]

-

Prevent all contact with skin, eyes, and clothing.[4]

-

Wash hands thoroughly after handling.[4]

Storage and Incompatibilities:

-

Storage Conditions : Store in a tightly closed container in a dry, cool, and well-ventilated area.[4] Recommended storage is refrigerated (2-8 °C).

-

Inert Atmosphere : Due to its moisture sensitivity, it should be handled and stored under an inert atmosphere, such as nitrogen.[4][9]

-

Incompatible Materials : Keep away from water, strong oxidizing agents, strong acids, strong bases, alcohols, and amines.[4] Do not store in metal containers.

References

- 1. This compound | C10H8ClNO2S | CID 15487110 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cymitquimica.com [cymitquimica.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. fishersci.com [fishersci.com]

- 5. 4-fluoroisoquinoline-5-sulfonyl Chloride Hydrochloride CAS 906820-08-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 6. Methanesulfonyl chloride - Wikipedia [en.wikipedia.org]

- 7. acdlabs.com [acdlabs.com]

- 8. 4-Toluenesulfonyl chloride - Wikipedia [en.wikipedia.org]

- 9. fishersci.com [fishersci.com]

- 10. US7872136B2 - Process for production of 4-fluoroisoquinoline-5-sulfonyl halide or salt thereof - Google Patents [patents.google.com]

- 11. JP5066443B2 - Process for producing 4-fluoroisoquinoline-5-sulfonyl halide or a salt thereof - Google Patents [patents.google.com]

- 12. Buy 4-Fluoroisoquinoline-5-sulfonyl chloride hydrochloride | 906820-08-4 [smolecule.com]

- 13. biosynth.com [biosynth.com]

Structure Elucidation of 4-Methylisoquinoline-5-sulfonyl chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of 4-methylisoquinoline-5-sulfonyl chloride, a key intermediate in the synthesis of various pharmacologically active compounds. This document details the plausible synthetic route, and the application of spectroscopic techniques to confirm its molecular structure.

Synthesis of this compound

The synthesis of this compound can be conceptually approached in two main stages: the formation of the 4-methylisoquinoline core, followed by chlorosulfonation.

Synthesis of 4-Methylisoquinoline

A plausible method for the synthesis of 4-methylisoquinoline is the Pomeranz–Fritsch reaction. This reaction involves the acid-catalyzed cyclization of a Schiff base formed from an aminoacetaldehyde acetal and a substituted benzaldehyde.

Experimental Protocol:

-

Schiff Base Formation: 2,2-Diethoxyethanamine is reacted with 2-methylbenzaldehyde in an acidic medium, typically with heating, to form the corresponding Schiff base.

-

Cyclization: The Schiff base intermediate is then treated with a strong acid, such as concentrated sulfuric acid, to induce cyclization and subsequent aromatization to yield 4-methylisoquinoline.

-

Purification: The reaction mixture is neutralized, and the product is extracted with an organic solvent. The crude product is then purified by column chromatography or distillation.

Chlorosulfonation of 4-Methylisoquinoline

The introduction of the sulfonyl chloride group at the C5 position is achieved through an electrophilic aromatic substitution reaction.

Experimental Protocol:

-

Reaction Setup: 4-Methylisoquinoline is dissolved in a suitable solvent, such as chloroform or dichloromethane, and cooled in an ice bath.

-

Addition of Chlorosulfonic Acid: Chlorosulfonic acid is added dropwise to the cooled solution with vigorous stirring. The reaction is highly exothermic and requires careful temperature control.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: Upon completion, the reaction mixture is carefully poured onto crushed ice to quench the excess chlorosulfonic acid. The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.

Synthesis Workflow

Caption: A workflow diagram illustrating the two-stage synthesis of this compound.

Structure Elucidation via Spectroscopic Methods

The definitive structure of this compound is elucidated through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group protons. The chemical shifts are influenced by the electron-withdrawing sulfonyl chloride group and the nitrogen atom in the isoquinoline ring.

¹³C NMR Spectroscopy: The carbon NMR spectrum will reveal the number of unique carbon environments. The carbon atom attached to the sulfonyl chloride group (C-5) and the carbons in the vicinity of the nitrogen atom will exhibit characteristic downfield shifts.

| ¹H NMR Data (Predicted, in CDCl₃, 400 MHz) | ¹³C NMR Data (Predicted, in CDCl₃, 100 MHz) |

| Chemical Shift (δ, ppm) | Assignment |

| ~2.6 | s, 3H, -CH₃ |

| ~7.6-7.8 | m, 2H, Ar-H |

| ~8.0-8.2 | m, 2H, Ar-H |

| ~9.0 | s, 1H, Ar-H (C1-H) |

Note: Predicted values are based on known data for similar isoquinoline and sulfonyl chloride derivatives.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol:

-

A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet.

-

The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.

| IR Absorption Data (Predicted) | |

| Frequency (cm⁻¹) | Assignment |

| 3100-3000 | Aromatic C-H stretching |

| 2950-2850 | Aliphatic C-H stretching (-CH₃) |

| 1600-1450 | Aromatic C=C and C=N stretching |

| 1380-1370 | Asymmetric SO₂ stretching |

| 1180-1170 | Symmetric SO₂ stretching |

| 700-600 | C-S stretching |

Characteristic strong absorption bands for the sulfonyl chloride group are expected in the regions of 1380-1370 cm⁻¹ and 1180-1170 cm⁻¹[1].

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.

Experimental Protocol:

-

The sample is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source.

-

The mass-to-charge ratio (m/z) of the molecular ion and its fragments are detected.

| Mass Spectrometry Data (Predicted) | |

| m/z | Assignment |

| 241/243 | [M]⁺, Molecular ion peak (showing isotopic pattern for Cl) |

| 206 | [M - Cl]⁺ |

| 142 | [M - SO₂Cl]⁺ |

The molecular ion peak should exhibit a characteristic 3:1 isotopic pattern for the presence of a chlorine atom. Fragmentation would likely involve the loss of the chlorine atom and the entire sulfonyl chloride group.

Structure Elucidation Logic

Caption: A diagram showing the logical progression from a hypothesized structure to a confirmed structure using spectroscopic data.

Conclusion

The structure of this compound can be confidently elucidated through a systematic approach involving a plausible synthesis followed by comprehensive spectroscopic analysis. The combined data from NMR, IR, and MS provide unambiguous evidence for the connectivity of atoms and the presence of key functional groups, thereby confirming the molecular structure. This foundational knowledge is critical for its application in medicinal chemistry and drug development.

References

An In-depth Technical Guide to 4-Methylisoquinoline-5-sulfonyl chloride: Properties, Synthesis, and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methylisoquinoline-5-sulfonyl chloride is a key chemical intermediate, primarily recognized for its role in the synthesis of potent inhibitors of Rho-associated protein kinase (ROCK). This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental methodologies for its synthesis and handling, and an exploration of its significance in the context of ROCK signaling pathways and drug discovery. The information is presented to support researchers and scientists in the fields of medicinal chemistry, pharmacology, and drug development.

Physical and Chemical Properties

While specific experimental data for this compound is not widely published, its properties can be inferred from closely related compounds and its chemical structure.

Table 1: Physical and Chemical Properties of this compound and Related Compounds

| Property | This compound | Isoquinoline-5-sulfonyl chloride (unmethylated analog) | 4-Methylbenzylsulfonyl chloride (related structure) |

| Molecular Formula | C₁₀H₈ClNO₂S | C₉H₆ClNO₂S[1] | C₈H₉ClO₂S |

| Molecular Weight | 241.69 g/mol | 227.67 g/mol [1][2] | 204.67 g/mol [3] |

| CAS Number | 194032-16-1[4] | 84468-15-5[2] | 51419-59-1[3] |

| Appearance | White to off-white solid (predicted) | White to Off-White Solid[2] | Solid[3] |

| Melting Point | Data not available | 173-183 °C[2] | 76-80 °C[3] |

| Boiling Point | Data not available | 371.2 ± 17.0 °C (Predicted)[2] | Data not available |

| Solubility | Soluble in DMSO (predicted, with potential for heating) | DMSO (Sparingly, Heated)[2] | Data not available |

| Stability | Moisture sensitive[2] | Moisture Sensitive[2] | Data not available |

Chemical Reactivity and Handling

As a sulfonyl chloride, this compound is a reactive electrophile. The sulfonyl chloride moiety is susceptible to nucleophilic attack, making it a versatile precursor for the synthesis of sulfonamides and sulfonate esters.

Key Reactions:

-

Reaction with Amines: This is the most significant reaction in its application, leading to the formation of sulfonamides. The reaction of this compound with various amines, such as homopiperazine derivatives, is a critical step in the synthesis of ROCK inhibitors like (S)-(+)-2-methyl-1-[(4-methyl-5-isoquinoline)sulfonyl]-homopiperazine (H-1152P)[5].

-

Hydrolysis: The compound is sensitive to moisture and will hydrolyze to the corresponding sulfonic acid. Therefore, it should be handled under anhydrous conditions.

Handling and Storage:

Due to its reactivity and potential hazards, this compound should be handled in a well-ventilated fume hood, with appropriate personal protective equipment (gloves, safety glasses, lab coat). It should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C to prevent degradation[2].

Experimental Protocols

3.1. Synthesis of this compound

The synthesis can be envisioned as a two-step process starting from 4-methylisoquinoline: sulfonation followed by chlorination.

Step 1: Sulfonation of 4-Methylisoquinoline

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place 4-methylisoquinoline.

-

Sulfonation: Cool the flask in an ice bath. Slowly add fuming sulfuric acid (oleum) dropwise to the stirred 4-methylisoquinoline, maintaining the temperature below 10°C.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80-100°C for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Carefully pour the cooled reaction mixture onto crushed ice. The precipitated 4-methylisoquinoline-5-sulfonic acid is collected by filtration, washed with cold water, and dried.

Step 2: Chlorination of 4-Methylisoquinoline-5-sulfonic acid

-

Reaction Setup: In a flask equipped with a reflux condenser and a gas trap, suspend the dried 4-methylisoquinoline-5-sulfonic acid in an excess of thionyl chloride. A catalytic amount of N,N-dimethylformamide (DMF) can be added.

-

Chlorination: Heat the mixture to reflux for 2-4 hours. The solid should dissolve as the reaction progresses.

-

Work-up: After cooling, carefully remove the excess thionyl chloride under reduced pressure. The crude this compound can be purified by recrystallization from a suitable solvent (e.g., a mixture of hexanes and ethyl acetate).

3.2. Synthesis of a Sulfonamide Derivative (General Protocol)

-

Reaction Setup: Dissolve this compound in an anhydrous aprotic solvent such as dichloromethane or acetonitrile in a round-bottom flask.

-

Amine Addition: To this solution, add a solution of the desired amine (e.g., (S)-(+)-2-methylhomopiperazine) and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) in the same solvent.

-

Reaction: Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

-

Work-up: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude sulfonamide can be purified by column chromatography on silica gel.

Spectroscopic Data (Predicted and from Related Structures)

No specific spectroscopic data for this compound has been identified. However, characteristic signals can be predicted based on its structure and data from similar compounds.

Table 2: Predicted and Representative Spectroscopic Data

| Technique | Predicted/Representative Data for this compound |

| ¹H NMR | Aromatic protons in the range of 7.5-9.0 ppm. A singlet for the methyl group around 2.5-3.0 ppm. |

| ¹³C NMR | Aromatic carbons in the range of 120-150 ppm. A signal for the methyl carbon around 20-25 ppm. |

| IR | Characteristic strong S=O stretching bands around 1370-1380 cm⁻¹ (asymmetric) and 1170-1190 cm⁻¹ (symmetric). C-H stretching for the aromatic and methyl groups. |

| Mass Spec. | A molecular ion peak corresponding to its molecular weight (241.69 g/mol ) with a characteristic isotopic pattern for chlorine. |

Biological Relevance and Signaling Pathways

This compound is a crucial building block for the synthesis of a class of compounds that target the Rho-associated protein kinase (ROCK). ROCK is a serine/threonine kinase that plays a pivotal role in regulating the actin cytoskeleton and is involved in a multitude of cellular processes.

The Rho-Kinase (ROCK) Signaling Pathway:

The ROCK signaling pathway is activated by the small GTPase RhoA. Upon activation by various upstream signals, RhoA-GTP binds to and activates ROCK. Activated ROCK then phosphorylates several downstream substrates, leading to various cellular responses.

Caption: The Rho-Kinase (ROCK) signaling pathway.

Significance in Drug Development:

Aberrant ROCK signaling is implicated in various diseases, including hypertension, glaucoma, cancer metastasis, and neurological disorders. Consequently, ROCK inhibitors have emerged as promising therapeutic agents. The this compound scaffold is a cornerstone in the design of potent and selective ROCK inhibitors. For example, H-1152P, a derivative of this scaffold, exhibits a high affinity for ROCK with a Ki value of 1.6 nM[5][6].

Experimental Workflow: Kinase Inhibitor Screening

The evaluation of compounds derived from this compound as potential kinase inhibitors typically follows a structured workflow.

Caption: A typical workflow for kinase inhibitor screening.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in drug discovery, particularly in the development of ROCK inhibitors. While detailed public data on its specific physical properties are scarce, its chemical behavior and biological relevance are well-established through the extensive research on its derivatives. This guide provides a foundational understanding for researchers working with this compound and highlights its importance in the ongoing efforts to develop novel therapeutics targeting kinase signaling pathways.

References

- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 2. ISOQUINOLINE-5-SULFONYL CHLORIDE price,buy ISOQUINOLINE-5-SULFONYL CHLORIDE - chemicalbook [chemicalbook.com]

- 3. 4-Methylbenzylsulfonyl chloride 96 51419-59-1 [sigmaaldrich.com]

- 4. cymitquimica.com [cymitquimica.com]

- 5. The novel and specific Rho-kinase inhibitor (S)-(+)-2-methyl-1-[(4-methyl-5-isoquinoline)sulfonyl]-homopiperazine as a probing molecule for Rho-kinase-involved pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Rho激酶抑制剂 The Rho kinase inhibitor, CAS 872543-07-6, is a cell-permeable, highly specific, reversible, potent, and ATP-competitive inhibitor of Rho-associated kinase (ROCK; Ki = 1.6 nM). | Sigma-Aldrich [sigmaaldrich.com]

Unraveling the Core Mechanism: A Technical Guide to 4-Methylisoquinoline-5-sulfonyl Chloride Derivatives as ROCK Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of a significant class of kinase inhibitors centered around the 4-methylisoquinoline-5-sulfonyl scaffold. While 4-Methylisoquinoline-5-sulfonyl chloride itself is a reactive intermediate, its core structure is integral to potent and selective inhibitors of Rho-associated coiled-coil containing protein kinase (ROCK). A prime example and a focus of this guide is (S)-(+)-2-methyl-1-[(4-methyl-5-isoquinoline)sulfonyl]-homopiperazine, commonly known as H-1152P, a highly selective inhibitor of ROCK.[1] This document will detail the molecular mechanism, the implicated signaling pathways, quantitative inhibitory data, and the experimental protocols used to characterize these compounds.

Core Mechanism of Action: Competitive Inhibition of ROCK

Compounds derived from the 4-methylisoquinoline-5-sulfonyl scaffold function primarily as potent inhibitors of Rho-associated coiled-coil containing protein kinase (ROCK).[1] These serine/threonine kinases, with two main isoforms ROCK1 and ROCK2, are critical effectors of the small GTPase RhoA.[2] The mechanism of inhibition is characterized as ATP-competitive. This means the inhibitor molecule binds to the ATP-binding pocket within the catalytic domain of the ROCK enzyme, preventing the binding of ATP and the subsequent phosphorylation of its downstream substrates.

The inhibition of ROCK activity disrupts the regulation of the actin cytoskeleton. Key downstream effects include:

-

Reduced Phosphorylation of Myosin Light Chain (MLC): ROCK directly phosphorylates MLC, which is a key step in promoting actin-myosin contractility and the formation of stress fibers.

-

Activation of Myosin Light Chain Phosphatase (MLCP): ROCK phosphorylates and inactivates the myosin-binding subunit (MYPT1) of MLCP.[3] By inhibiting ROCK, MLCP remains active, leading to the dephosphorylation of MLC and subsequent cellular relaxation.[3]

This disruption of the actin-myosin contractile machinery underlies the various cellular effects observed with these inhibitors, including changes in cell shape, adhesion, motility, and smooth muscle contraction.[4]

The Rho/ROCK Signaling Pathway

The Rho/ROCK signaling pathway is a central regulator of cytoskeletal dynamics. The pathway is initiated by the activation of the small GTPase RhoA, which cycles between an inactive GDP-bound state and an active GTP-bound state. Upon stimulation by upstream signals, guanine nucleotide exchange factors (GEFs) facilitate the exchange of GDP for GTP, activating RhoA. Activated, GTP-bound RhoA then binds to and activates its downstream effector, ROCK.[2][3] ROCK, in turn, phosphorylates a host of substrates that modulate actin organization and contractility.

Caption: The Rho/ROCK signaling pathway and point of inhibition.

Quantitative Inhibitory Data

The potency and selectivity of 4-methylisoquinoline-5-sulfonyl derivatives are critical for their utility as research tools and potential therapeutics. H-1152P, a key derivative, demonstrates high affinity for ROCK with significant selectivity over other kinases.

| Compound | Target Kinase | Ki (nM) | IC50 (nM) | Reference |

| H-1152P | ROCK | 1.6 | - | [1] |

| H-1152P | ROCK2 | - | 12 | [5][6] |

| H-1152P | Protein Kinase A (PKA) | 630 | 3030 | [1][7] |

| H-1152P | Protein Kinase C (PKC) | 9270 | 5680 | [1][7] |

| H-1152P | Myosin Light-Chain Kinase (MLCK) | 10100 | 28300 | [5] |

| H-1152P | CaMKII | - | 180 | [5][6] |

| H-1152P | Aurora A | - | 745 | [5][6] |

Experimental Protocols

Characterizing the mechanism of action of ROCK inhibitors involves both biochemical and cell-based assays.

Biochemical ROCK Inhibition Assay (ELISA-based)

This protocol describes a non-radioactive, ELISA-based method to quantify ROCK activity and inhibition.

Principle: This assay measures the phosphorylation of a ROCK substrate, such as the Myosin Phosphatase Target subunit 1 (MYPT1), coated on a microplate.[8] A specific antibody that recognizes the phosphorylated form of the substrate is used for detection.

Materials:

-

Microplate pre-coated with recombinant MYPT1

-

Active ROCK enzyme

-

Test inhibitor (e.g., H-1152P)

-

Kinase reaction buffer

-

ATP solution

-

Anti-phospho-MYPT1 antibody

-

HRP-conjugated secondary antibody

-

TMB substrate solution

-

Stop solution (e.g., 2N H₂SO₄)

-

Plate reader

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test inhibitor in the kinase reaction buffer.

-

Reaction Setup: To the MYPT1-coated wells, add the active ROCK enzyme and the test inhibitor at various concentrations.

-

Initiation of Reaction: Start the kinase reaction by adding ATP to each well. Incubate at 30°C for a specified time (e.g., 60 minutes).

-

Washing: Aspirate the reaction mixture and wash the wells multiple times with a wash buffer to remove unreacted components.

-

Primary Antibody Incubation: Add the anti-phospho-MYPT1 antibody to each well and incubate to allow binding to the phosphorylated substrate.

-

Washing: Repeat the washing step.

-

Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody and incubate.

-

Washing: Repeat the washing step.

-

Detection: Add the TMB substrate and incubate until a color change is observed. Stop the reaction by adding the stop solution.

-

Data Acquisition: Measure the absorbance at 450 nm using a microplate reader. The signal intensity is proportional to the amount of phosphorylated substrate, and thus to the ROCK activity.

-

Data Analysis: Plot the absorbance against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based Wound Healing (Scratch) Assay

This protocol assesses the effect of a ROCK inhibitor on cell migration, a process highly dependent on cytoskeletal dynamics.

Principle: A "wound" is created in a confluent monolayer of cells. The ability of the cells to migrate and close the wound is monitored over time in the presence and absence of the inhibitor.

Materials:

-

Human breast cancer MDA-MB 231 cells (or other suitable migratory cell line)

-

Cell culture medium and supplements

-

Test inhibitor (e.g., H-1152P)

-

Sterile pipette tips (p200) or a cell scraper

-

Microscope with a camera

Procedure:

-

Cell Seeding: Plate cells in a multi-well plate and grow until they form a confluent monolayer.

-

Wound Creation: Using a sterile pipette tip, create a straight scratch or "wound" in the cell monolayer.

-

Washing: Gently wash the wells with fresh medium to remove detached cells.

-

Inhibitor Treatment: Add fresh medium containing the test inhibitor at various concentrations to the wells. Include a vehicle control.

-

Image Acquisition (Time 0): Immediately after adding the inhibitor, capture images of the scratch in each well at defined locations.

-

Incubation: Incubate the plate under standard cell culture conditions (37°C, 5% CO₂).

-

Image Acquisition (Time X): At regular intervals (e.g., 12, 24, 48 hours), capture images of the same locations as at Time 0.

-

Data Analysis: Measure the width of the scratch at multiple points for each image. Calculate the percentage of wound closure over time for each condition. Compare the rate of wound closure in the inhibitor-treated groups to the control group.

Caption: Workflow for an in vitro ROCK kinase inhibition assay.

References

- 1. The novel and specific Rho-kinase inhibitor (S)-(+)-2-methyl-1-[(4-methyl-5-isoquinoline)sulfonyl]-homopiperazine as a probing molecule for Rho-kinase-involved pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. Rho-Kinase/ROCK: A Key Regulator of the Cytoskeleton and Cell Polarity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Rho-associated protein kinase - Wikipedia [en.wikipedia.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. selleckchem.com [selleckchem.com]

- 8. Rho Kinase (ROCK) Activity Assay, 96-Well [cellbiolabs.com]

4-Methylisoquinoline-5-sulfonyl Chloride: A Core Scaffold for Kinase Inhibitor Development

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

4-Methylisoquinoline-5-sulfonyl chloride has emerged as a critical intermediate in the synthesis of a novel class of kinase inhibitors, particularly targeting the Rho-associated protein kinase (ROCK) family. The isoquinoline sulfonamide scaffold is a well-established pharmacophore in kinase inhibition, with early examples like Fasudil demonstrating clinical utility. The strategic introduction of a methyl group at the 4-position of the isoquinoline ring has been shown to significantly enhance the potency and selectivity of these inhibitors. This document provides a comprehensive overview of the synthesis, application, and biological context of this compound and its derivatives, intended to serve as a technical guide for professionals in drug discovery and development.

The sulfonyl chloride moiety at the 5-position provides a reactive handle for the facile introduction of various side chains, typically containing amine functionalities. This modularity allows for the systematic exploration of the inhibitor's interaction with the target kinase, enabling the fine-tuning of pharmacological properties. One of the most prominent inhibitors derived from this intermediate is (S)-(+)-2-methyl-1-[(4-methyl-5-isoquinoline)sulfonyl]-homopiperazine, also known as H-1152P, a highly potent and selective ROCK inhibitor.[1]

Synthesis of this compound

The synthesis of isoquinoline-5-sulfonyl chlorides generally involves a two-step process: sulfonation of the isoquinoline ring followed by chlorination of the resulting sulfonic acid. While specific literature on the synthesis of the 4-methyl derivative is not as prevalent as its 4-fluoro counterpart, the general synthetic strategy is analogous. The process typically begins with the sulfonation of 4-methylisoquinoline.

A common method for the regioselective chlorosulfonylation of isoquinolines is a one-pot reaction.[2] This involves the sulfonation of the isoquinoline, followed by the addition of a chlorinating agent. For instance, the synthesis of the analogous 4-fluoroisoquinoline-5-sulfonyl chloride involves reacting 4-fluoroisoquinoline with sulfur trioxide, followed by treatment with thionyl chloride.[2]

Synthetic workflow for this compound.

Experimental Protocol: Synthesis of Isoquinoline-5-sulfonyl Chloride Derivatives

The following is a generalized protocol based on the synthesis of similar isoquinoline sulfonyl chlorides[2][3][4]:

-

Sulfonation: 4-Methylisoquinoline is dissolved in a suitable solvent (e.g., acetone). The solution is cooled, and concentrated sulfuric acid is added dropwise while maintaining a low temperature. The resulting sulfate salt is then isolated.

-

Chlorosulfonylation (One-Pot): To liquid sulfur trioxide, the 4-methylisoquinoline sulfate salt is gradually added at a controlled temperature (e.g., 30°C). The mixture is stirred for several hours.

-

Thionyl chloride is then slowly added to the reaction mixture. The temperature is increased (e.g., 70°C) and held for several hours.

-

Work-up and Isolation: The reaction mixture is cooled and then slowly added to a mixture of ice, water, and an organic solvent (e.g., dichloromethane). The organic layer is separated, washed, and the product is isolated, often as a hydrochloride salt by the addition of HCl.

Application in Kinase Inhibitor Synthesis

The primary utility of this compound is as an electrophilic building block for the synthesis of a diverse library of kinase inhibitors. The sulfonyl chloride group readily reacts with primary and secondary amines to form stable sulfonamide linkages. This reaction is typically carried out in the presence of a base to neutralize the HCl byproduct.

General scheme for kinase inhibitor synthesis.

Experimental Protocol: Synthesis of an Isoquinoline Sulfonamide Inhibitor

This protocol is a representative procedure for the coupling of an amine to the sulfonyl chloride intermediate:

-

Reaction Setup: this compound is dissolved in a suitable aprotic solvent such as dichloromethane or acetonitrile.

-

Amine Addition: The desired amine (e.g., (S)-(+)-2-methylhomopiperazine) is added to the solution, often along with a non-nucleophilic base like triethylamine or diisopropylethylamine.

-

Reaction: The mixture is stirred at room temperature for a period of time, typically ranging from a few hours to overnight, until the reaction is complete as monitored by techniques like TLC or LC-MS.

-

Work-up and Purification: The reaction mixture is typically washed with aqueous solutions to remove excess reagents and salts. The organic layer is then dried and concentrated. The crude product is purified by column chromatography or recrystallization to yield the final kinase inhibitor.

Quantitative Data: Inhibition of Kinases

The inhibitors derived from this compound have demonstrated high potency, particularly against Rho-kinase. The following table summarizes the inhibitory activity of a key compound synthesized from this intermediate.

| Compound Name | Target Kinase | Inhibition Value (Ki) |

| (S)-(+)-2-methyl-1-[(4-methyl-5-isoquinoline)sulfonyl]-homopiperazine (H-1152P) | Rho-kinase | 1.6 nM |

| Protein Kinase A | 630 nM | |

| Protein Kinase C | 9270 nM | |

| Data sourced from Sasaki et al. (2002).[1] |

Biological Context: The Rho-Kinase Signaling Pathway

Rho-associated kinases (ROCK1 and ROCK2) are key downstream effectors of the small GTPase RhoA. The Rho/ROCK pathway plays a crucial role in regulating a variety of cellular processes, including smooth muscle contraction, cell adhesion, motility, and proliferation. Dysregulation of this pathway is implicated in numerous diseases, including hypertension, glaucoma, and cancer metastasis.

Inhibitors derived from this compound, such as H-1152P, act as ATP-competitive inhibitors of ROCK.[1] By binding to the ATP-binding pocket of the kinase domain, they prevent the phosphorylation of downstream substrates, thereby modulating the cellular functions regulated by this pathway.

Simplified Rho/ROCK signaling pathway and point of inhibition.

Conclusion

This compound is a highly valuable intermediate for the development of potent and selective kinase inhibitors. Its straightforward synthesis and the reactivity of the sulfonyl chloride group allow for extensive medicinal chemistry efforts to optimize inhibitor properties. The success of H-1152P as a selective Rho-kinase inhibitor underscores the potential of this scaffold. This technical guide provides a foundational understanding for researchers aiming to leverage this important chemical entity in the design and synthesis of novel therapeutics.

References

- 1. The novel and specific Rho-kinase inhibitor (S)-(+)-2-methyl-1-[(4-methyl-5-isoquinoline)sulfonyl]-homopiperazine as a probing molecule for Rho-kinase-involved pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. US7872136B2 - Process for production of 4-fluoroisoquinoline-5-sulfonyl halide or salt thereof - Google Patents [patents.google.com]

- 4. JP5066443B2 - Process for producing 4-fluoroisoquinoline-5-sulfonyl halide or a salt thereof - Google Patents [patents.google.com]

Spectral Data Analysis of 4-Methylisoquinoline-5-sulfonyl chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, experimentally verified NMR and Mass Spectrometry data for 4-Methylisoquinoline-5-sulfonyl chloride is limited. The following guide presents representative data and protocols based on closely related analogs and general principles of spectroscopic analysis for this class of compounds.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and drug development due to the prevalence of the isoquinoline scaffold in biologically active molecules. The sulfonyl chloride functional group makes it a versatile intermediate for the synthesis of a variety of sulfonamide derivatives. Accurate structural elucidation and purity assessment are critical, for which Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools. This technical guide provides an overview of the expected spectral data and the experimental protocols for the analysis of this compound.

Predicted Spectral Data

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.9-9.2 | d | 1H | H-1 |

| ~8.4-8.6 | d | 1H | H-3 |

| ~8.2-8.4 | d | 1H | H-8 |

| ~7.8-8.0 | t | 1H | H-7 |

| ~7.6-7.8 | d | 1H | H-6 |

| ~2.8-3.0 | s | 3H | -CH₃ |

Note: Predicted chemical shifts are in ppm relative to a standard internal reference like Tetramethylsilane (TMS). The solvent used for analysis (e.g., CDCl₃, DMSO-d₆) will influence the exact chemical shifts.

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~155-158 | C-1 |

| ~150-153 | C-3 |

| ~145-148 | C-4 |

| ~135-138 | C-5 |

| ~132-135 | C-4a |

| ~130-133 | C-8a |

| ~128-131 | C-7 |

| ~125-128 | C-6 |

| ~122-125 | C-8 |

| ~20-23 | -CH₃ |

Note: The carbon attached to the sulfonyl chloride group (C-5) is expected to be significantly deshielded.

Table 3: Predicted Mass Spectrometry Data

| m/z | Ion |

| 241/243 | [M]⁺ (isotopic pattern for Cl) |

| 176 | [M - SO₂Cl]⁺ |

| 142 | [M - SO₂Cl - H₂S]⁺ or [M - Cl - SO₂H]⁺ |

Note: The presence of a chlorine atom will result in a characteristic M/M+2 isotopic pattern with an approximate ratio of 3:1.

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate spectral data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a clean, dry NMR tube.

-

Ensure complete dissolution; vortex or sonicate if necessary.

-

Add a small amount of an internal standard (e.g., Tetramethylsilane, TMS) if quantitative analysis or precise chemical shift referencing is required.

-

-

Instrument Parameters (Example for a 400 MHz Spectrometer):

-

¹H NMR:

-

Pulse Program: Standard single-pulse (zg30 or similar).

-

Spectral Width: 16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64 (signal-to-noise dependent).

-

Temperature: 298 K.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled single-pulse (zgpg30 or similar).

-

Spectral Width: 240 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096 (due to lower natural abundance and gyromagnetic ratio of ¹³C).

-

Temperature: 298 K.

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Perform baseline correction.

-

Calibrate the chemical shift scale to the residual solvent peak or the internal standard.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Assign the peaks based on chemical shifts, coupling patterns, and integration values. 2D NMR techniques such as COSY and HSQC can be employed for unambiguous assignments.

-

Mass Spectrometry (MS)

-

Sample Preparation:

-

Prepare a dilute solution of the compound (typically 1 mg/mL) in a suitable volatile solvent such as methanol, acetonitrile, or a mixture with water.

-

The choice of solvent will depend on the ionization technique used.

-

-

Instrumentation and Analysis (Example using Electrospray Ionization - ESI):

-

Ionization Source: Electrospray Ionization (ESI) in positive or negative ion mode.

-

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

-

Infusion: Introduce the sample solution directly into the ion source via a syringe pump at a flow rate of 5-20 µL/min.

-

Mass Range: Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight (e.g., m/z 50-500).

-

Data Acquisition: Acquire the mass spectrum, ensuring sufficient signal intensity and resolution to observe the molecular ion and its isotopic pattern. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination and elemental composition confirmation.

-

Visualizations

The following diagrams illustrate the workflow for spectral data acquisition and the logical process of structural elucidation.

Caption: Experimental workflow for spectral analysis.

Caption: Logical path to structure elucidation.

Technical Guide: Stability and Storage of 4-Methylisoquinoline-5-sulfonyl chloride

This guide provides a comprehensive overview of the stability and recommended storage conditions for 4-Methylisoquinoline-5-sulfonyl chloride, a key intermediate in pharmaceutical and chemical synthesis. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity and safe handling of this compound.

Chemical Properties and Inherent Instability

This compound is a reactive compound primarily due to the presence of the sulfonyl chloride functional group. This group is highly susceptible to nucleophilic attack, with moisture being the most common reactant in a laboratory or storage setting.

The primary degradation pathway is hydrolysis, which occurs upon contact with water, including atmospheric moisture. This reaction yields 4-methylisoquinoline-5-sulfonic acid and hydrochloric acid, which can further catalyze degradation and corrode containers.

Recommended Storage and Handling Conditions

To maintain the quality and ensure the safe handling of this compound, the following conditions are recommended based on best practices for sulfonyl chlorides.[1][2][3][4][5][6]

Table 1: Recommended Storage and Handling Conditions

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool, dry place. Refrigeration at 2-8°C is ideal.[4] Some sources suggest storage at <-15°C.[7] | Reduces the rate of potential degradation reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon).[1][7] | Prevents contact with atmospheric moisture. |

| Container | Use tightly sealed, corrosion-resistant containers such as glass or high-density polyethylene (HDPE) with PTFE-lined caps.[2][3][4] Avoid metal containers.[2][8] | Prevents moisture ingress and corrosion from potential HCl formation. |

| Light Exposure | Protect from light.[7] | To prevent potential photolytic degradation. |

| Handling | Handle in a well-ventilated area, preferably within a chemical fume hood.[1][2][3] Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][2][3][4] | Minimizes inhalation of corrosive vapors and prevents skin/eye contact. |

Incompatible Materials

To prevent hazardous reactions and maintain the stability of the compound, avoid contact with the following materials:

Table 2: Incompatible Materials

| Material Class | Examples | Hazard |

| Water/Moisture | Humidity, protic solvents | Rapid hydrolysis to sulfonic acid and HCl.[1][3] |

| Strong Bases | Sodium hydroxide, potassium carbonate | Violent reaction.[1][4] |

| Strong Oxidizing Agents | Peroxides, nitrates | Potential for vigorous reaction.[1][4][6][7] |

| Strong Acids | Sulfuric acid, nitric acid | May catalyze degradation.[1] |

| Alcohols | Methanol, ethanol | Reacts to form sulfonate esters.[1][6] |

| Amines | Ammonia, triethylamine | Reacts to form sulfonamides.[1] |

Experimental Protocol: Assessment of Hydrolytic Stability

The following is a general protocol for assessing the stability of this compound in the presence of moisture.

Objective: To determine the rate of hydrolysis of this compound under controlled conditions.

Materials:

-

This compound

-

Acetonitrile (anhydrous)

-

Water (HPLC grade)

-

Buffer solutions (pH 4, 7, 9)

-

HPLC system with a suitable C18 column

-

Thermostatically controlled chamber

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound in anhydrous acetonitrile. Create a series of calibration standards by diluting the stock solution.

-

Sample Preparation: For each condition to be tested (e.g., different pH values, temperatures), prepare a solution of the compound in a mixture of acetonitrile and the respective aqueous buffer. The final concentration should be within the range of the calibration standards.

-

Time-Point Analysis:

-

Immediately after preparation (t=0), inject an aliquot of each sample into the HPLC system to determine the initial concentration.

-

Store the remaining sample solutions in the thermostatically controlled chamber at the desired temperature.

-

At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot from each sample and analyze by HPLC.

-

-

Data Analysis:

-

Quantify the peak area of this compound at each time point.

-

Plot the concentration of the compound as a function of time for each condition.

-

Determine the rate of degradation and the half-life of the compound under each experimental condition.

-

Visualizations

Degradation Pathway:

Caption: Hydrolysis of this compound.

Experimental Workflow:

Caption: Experimental workflow for hydrolytic stability testing.

References

- 1. fishersci.com [fishersci.com]

- 2. What are the safety precautions when handling Benzene Sulfonyl Chloride? - Blog [nuomengchemical.com]

- 3. Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices – HoriazonChemical [horiazonchemical.com]

- 4. How to store 4 - Toluene Sulfonyl Chloride properly? - Blog [nuomengchemical.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. fishersci.com [fishersci.com]

- 7. biosynth.com [biosynth.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

4-Methylisoquinoline-5-sulfonyl chloride safety and handling precautions

An In-depth Technical Guide to the Safety and Handling of 4-Methylisoquinoline-5-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a sulfonyl chloride derivative of isoquinoline. Due to the reactive sulfonyl chloride group, this compound is expected to be corrosive, moisture-sensitive, and require careful handling to avoid exposure. This guide outlines the potential hazards, necessary personal protective equipment (PPE), emergency procedures, and proper storage and disposal methods.

Hazard Identification and Classification

Based on analogous compounds, this compound is anticipated to be classified with the following hazards:

-

Skin Corrosion/Irritation: Category 1B - Causes severe skin burns and eye damage.[1][2][3][4][5]

-

Serious Eye Damage/Eye Irritation: Category 1 - Causes serious eye damage.[1][2][3][4]

-

Acute Toxicity (Oral, Dermal, Inhalation): Potential for toxicity if swallowed, in contact with skin, or if inhaled.[4][6][7]

-

Moisture Sensitive: Reacts with water, potentially releasing toxic and corrosive gases such as hydrogen chloride.[2][8][9][10]

GHS Hazard Pictograms and Statements

While a specific GHS classification for this compound is not available, the following are typical for similar sulfonyl chlorides:

| Pictogram | Signal Word | Hazard Statement |

|

| Danger | H314: Causes severe skin burns and eye damage.[1][5] |

|

| Danger | H330: Fatal if inhaled. |

|

| Warning | H302: Harmful if swallowed.[11] H315: Causes skin irritation.[11] H319: Causes serious eye irritation.[11] H335: May cause respiratory irritation.[10][11] |

Physical and Chemical Properties

Quantitative data for this compound is not widely published. The table below presents data for a related compound, Methanesulfonyl chloride, for illustrative purposes.

| Property | Value (for Methanesulfonyl chloride) | Reference |

| Molecular Formula | C10H8ClNO2S | [12] |

| Molecular Weight | 241.70 g/mol | N/A |

| Boiling Point | 161 °C / 321.8 °F @ 760 mmHg | [6] |

| Melting Point | -33 °C / -27.4 °F | [6] |

| Flash Point | 110 °C / 230 °F | [6] |

| Density | 1.480 g/cm³ | [6] |

| Vapor Pressure | 2.6 mbar @ 20 °C | [6] |

| Water Solubility | Insoluble (reacts) | [6] |

Experimental Protocols: Safe Handling and Use

Engineering Controls

-

Ventilation: Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.[2][9]

-

Eye Wash and Safety Shower: Ensure that an operational eye wash station and safety shower are readily accessible in the immediate work area.[1][2][8]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory when handling this compound.

| PPE Type | Specification | Rationale |

| Eye and Face Protection | Chemical safety goggles and a face shield.[8][11] | Protects against splashes and vapors that can cause severe eye damage. |

| Hand Protection | Chemical-resistant gloves (e.g., neoprene, butyl rubber).[8][11] | Prevents skin contact which can cause severe burns. |

| Skin and Body Protection | A flame-retardant lab coat, long pants, and closed-toe shoes. For larger quantities, consider a chemical-resistant apron or suit.[8] | Protects against skin exposure and contamination of personal clothing. |

| Respiratory Protection | A NIOSH-approved respirator with appropriate cartridges for acid gases and organic vapors may be necessary, especially if there is a risk of aerosol generation or if working outside a fume hood.[1][2][8] | Prevents inhalation of harmful vapors or dusts. |

Handling and Storage Protocols

-

Handling:

-

Storage:

-

Store in a tightly sealed, original container in a cool, dry, and well-ventilated area.[2][3][5][6][8][9]

-

Store away from incompatible materials such as strong oxidizing agents, strong bases, alcohols, and water.[1][4][8][9][10]

-

Store under an inert gas.[8]

-

Refrigerated storage may be recommended.[8]

-

Emergency Procedures

First Aid Measures

Immediate medical attention is crucial in case of exposure.

| Exposure Route | First Aid Protocol |

| Inhalation | 1. Immediately move the person to fresh air.[1][2][8][13][14] 2. If breathing is difficult or has stopped, provide artificial respiration.[1][2][13][15] 3. Seek immediate medical attention.[1][2][8] |

| Skin Contact | 1. Immediately remove all contaminated clothing.[1][2][8] 2. Flush the affected skin with large amounts of water for at least 15 minutes.[1][2][13][14] 3. Seek immediate medical attention.[1][2][9] |

| Eye Contact | 1. Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2][8][9][13][14] 2. Remove contact lenses if present and easy to do.[1][2][8] 3. Seek immediate medical attention.[1][2][8][9] |

| Ingestion | 1. Do NOT induce vomiting.[2][7][15] 2. Rinse mouth with water.[2][7][13][15] 3. If the person is conscious, give them two glasses of water to drink.[15] 4. Seek immediate medical attention.[2][7][13][15] |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Dry chemical, carbon dioxide (CO2), or alcohol-resistant foam.[8][10][11][15]

-

Unsuitable Extinguishing Media: Do NOT use water, as it can react with the sulfonyl chloride to produce toxic and corrosive gases.[4][8]

-

Specific Hazards: Thermal decomposition can produce hazardous gases such as carbon oxides, sulfur oxides, and hydrogen chloride.[1][4][16]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2][4][10][11][15]

Accidental Release Measures

-

Evacuate: Evacuate non-essential personnel from the spill area.[6][8][10][11]

-

Containment: Prevent the spill from entering drains or waterways.[1][8][10][11]

-

Cleanup:

-

Personal Protection: Wear the appropriate PPE as described in section 4.2 during cleanup.[8][11]

Disposal Considerations

-

Dispose of this compound and any contaminated materials as hazardous waste.[1][2][5][7][8]

-

Follow all local, state, and federal regulations for hazardous waste disposal.[1][8]

-

Do not dispose of down the drain or in the regular trash.

Conclusion

This compound is a potentially hazardous chemical that requires strict adherence to safety protocols. By understanding its potential hazards and implementing the handling, storage, and emergency procedures outlined in this guide, researchers can minimize their risk of exposure and ensure a safe laboratory environment. Always consult a compound-specific SDS for the most accurate and complete safety information.

References

- 1. biosynth.com [biosynth.com]

- 2. fishersci.com [fishersci.com]

- 3. fishersci.com [fishersci.com]

- 4. fishersci.com [fishersci.com]

- 5. Isoquinoline-5-sulphonyl chloride hydrochloride - Safety Data Sheet [chemicalbook.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. fishersci.com [fishersci.com]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. fishersci.com [fishersci.com]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. angenechemical.com [angenechemical.com]

- 12. fluorochem.co.uk [fluorochem.co.uk]

- 13. schc.org [schc.org]

- 14. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 15. media.hiscoinc.com [media.hiscoinc.com]

- 16. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

The Dawn of a New Therapeutic Avenue: A Technical Guide to the Discovery and History of Isoquinoline-Based ROCK Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide charts the discovery and historical development of isoquinoline-based Rho-kinase (ROCK) inhibitors, a pivotal class of molecules that has paved the way for novel therapeutic strategies in various diseases. From their serendipitous beginnings to their current clinical applications, this document provides a comprehensive overview of the key compounds, the evolution of their medicinal chemistry, and the experimental methodologies that underpinned their development.

A Historical Overview: From Vasodilation to Targeted Therapy

The journey of isoquinoline-based ROCK inhibitors began not with a direct search for ROCK inhibition, but with the exploration of vasodilatory agents. The timeline below highlights the key milestones in this scientific endeavor.

A Glimpse into the Past: Key Dates in Isoquinoline-Based ROCK Inhibitor Discovery

| Year | Milestone | Significance |

| 1980s | Initial synthesis and investigation of isoquinoline sulfonamide derivatives as potential vasodilators. | Laid the chemical foundation for future ROCK inhibitors. |

| 1995 | Fasudil (HA-1077) is approved in Japan for the treatment of cerebral vasospasm following subarachnoid hemorrhage.[1][2] | The first ROCK inhibitor to receive clinical approval, initially characterized as a calcium antagonist.[2] |

| Late 1990s | The Rho/ROCK signaling pathway is elucidated as a key regulator of the actin cytoskeleton and smooth muscle contraction.[3] | Provided a mechanistic understanding of the action of compounds like Fasudil. |

| 2002 | D. Western Therapeutics Institute discovers Ripasudil (K-115), and Kowa Company enters a licensing agreement for its development.[4] | Marked the beginning of the development of a second-generation isoquinoline-based ROCK inhibitor. |

| 2014 | Ripasudil (Glanatec®) is approved in Japan for the treatment of glaucoma and ocular hypertension.[1][4] | Expanded the therapeutic applications of isoquinoline-based ROCK inhibitors to ophthalmology. |

| 2017 | Netarsudil (Rhopressa®), a ROCK inhibitor, is approved by the FDA in the United States for glaucoma, signaling a new class of IOP-lowering agents.[5][6] | Represented the first FDA-approved ROCK inhibitor for glaucoma.[1] |

The Core Scaffold: Isoquinoline and its Potency

The isoquinoline scaffold is the cornerstone of this class of ROCK inhibitors. The initial lead compound, Fasudil, features a 5-(1,4-diazepan-1-ylsulfonyl)isoquinoline core structure.[4] Subsequent medicinal chemistry efforts focused on modifying this core to enhance potency, selectivity, and pharmacokinetic properties.

A significant breakthrough was the development of Ripasudil, which introduced a fluorine atom at the C4 position of the isoquinoline ring and a chiral methyl group at the C2' position of the 1,4-diazepane moiety.[4] These modifications dramatically improved its pharmacological action, resulting in a much more potent and selective ROCK inhibitor compared to Fasudil.[4]

Quantitative Analysis: A Comparative Look at Inhibitory Potency

The efficacy of ROCK inhibitors is quantified by their half-maximal inhibitory concentration (IC50) and inhibitor constant (Ki) values. The following tables summarize the available quantitative data for key isoquinoline-based ROCK inhibitors and their analogs.

Table 1: Inhibitory Activity (IC50) of Isoquinoline-Based ROCK Inhibitors

| Compound | Target | IC50 (nM) | Reference(s) |

| Fasudil | ROCK1 | 10,700 | [7] |

| ROCK2 | 158 - 1,900 | [7][8][9] | |

| PKA | 4,580 | [8][10] | |

| PKC | 12,300 | [8][10] | |

| PKG | 1,650 | [8][10] | |

| MLCK | 95,000 | [7] | |

| Hydroxyfasudil | ROCK1 | 730 | [11] |

| ROCK2 | 720 | [11] | |

| Ripasudil (K-115) | ROCK1 | 51 | [12][13][14][15][16] |

| ROCK2 | 19 | [12][13][14][15][16] | |

| CaMKIIα | 370 | [12] | |

| PKACα | 2,100 | [12][16] | |

| PKC | 27,000 | [12] | |

| LASSBio-2065 | ROCK1 | 3,100 | [17][18] |

| ROCK2 | 3,800 | [17][18] |

Table 2: Inhibitor Constant (Ki) of Isoquinoline-Based ROCK Inhibitors

| Compound | Target | Ki (nM) | Reference(s) |

| Fasudil | ROCK1 | 330 | [8][10][19] |

| PKA | 1,600 | [19] | |

| PKG | 1,600 | [19] | |

| PKC | 3,300 | [19] | |

| MLCK | 36,000 | [19] | |

| Hydroxyfasudil | ROCK | 170 | [19] |

| PKC | 18,000 | [19] | |

| MLCK | 140,000 | [19] | |

| H-1152 | ROCK | 1.6 | [20] |

The ROCK Signaling Pathway: The Molecular Target

The therapeutic effects of these inhibitors are mediated through the inhibition of the Rho-associated coiled-coil containing protein kinase (ROCK). ROCKs are serine/threonine kinases that are key downstream effectors of the small GTPase RhoA. The ROCK signaling pathway plays a crucial role in regulating a wide range of cellular processes, including cell adhesion, migration, proliferation, and smooth muscle contraction.[3]

References

- 1. tandfonline.com [tandfonline.com]

- 2. Rho Kinase (ROCK) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Rho kinase inhibitor - Wikipedia [en.wikipedia.org]

- 4. Ripasudil - Wikipedia [en.wikipedia.org]

- 5. ophthalmologytimes.com [ophthalmologytimes.com]

- 6. A Timeline For Glaucoma Therapy Development: Reality And Risks Of Pharmaceutical Research - Glaucoma Research Foundation [glaucoma.org]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. HA-1077 (Fasudil), ROCK2 inhibitor (CAS 105628-07-7) | Abcam [abcam.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. selleckchem.com [selleckchem.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. go.drugbank.com [go.drugbank.com]

- 14. abmole.com [abmole.com]

- 15. Selleck Chemical LLC Ripasudil (K-115) hydrochloride dihydrate 5mg 887375-67-9, | Fisher Scientific [fishersci.com]

- 16. caymanchem.com [caymanchem.com]

- 17. Synthesis and pharmacological evaluation of novel isoquinoline N-sulphonylhydrazones designed as ROCK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. abmole.com [abmole.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Methylisoquinoline-5-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylisoquinoline-5-sulfonyl chloride is a key intermediate in the synthesis of various pharmacologically active compounds. Its reactive sulfonyl chloride group allows for the facile introduction of sulfonamide functionalities, a common feature in many therapeutic agents. This document provides a detailed protocol for the synthesis of this compound, adapted from established procedures for analogous isoquinoline derivatives. The presented methodology involves a two-step process: the sulfonation of 4-methylisoquinoline to form 4-methylisoquinoline-5-sulfonic acid, followed by chlorination to yield the desired sulfonyl chloride.

Synthesis Pathway

The synthesis of this compound is typically achieved through a two-step reaction sequence starting from 4-methylisoquinoline.

Caption: Synthetic route for this compound.

Experimental Protocol

This protocol is based on analogous preparations of isoquinoline sulfonyl chlorides and may require optimization for the 4-methyl derivative.

Step 1: Synthesis of 4-Methylisoquinoline-5-sulfonic acid

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place 4-methylisoquinoline.

-

Sulfonation: Cool the flask in an ice bath. Slowly add fuming sulfuric acid (oleum) or a mixture of concentrated sulfuric acid and sulfur trioxide via the dropping funnel, ensuring the internal temperature is maintained between 20°C and 40°C.

-

Reaction: After the addition is complete, allow the mixture to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up: Carefully pour the reaction mixture onto crushed ice. The precipitated solid, 4-methylisoquinoline-5-sulfonic acid, is then collected by filtration, washed with cold water, and dried.

Step 2: Synthesis of this compound

-

Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.

-

Chlorination: To the dried 4-methylisoquinoline-5-sulfonic acid, add an excess of a chlorinating agent such as thionyl chloride or phosphorus pentachloride. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction when using thionyl chloride.

-

Reaction: Heat the mixture to reflux (for thionyl chloride, approximately 79°C) for 2-4 hours. The reaction should be carried out under anhydrous conditions.

-

Work-up: After cooling to room temperature, carefully remove the excess chlorinating agent by distillation under reduced pressure.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent (e.g., a mixture of dichloromethane and hexanes) or by column chromatography on silica gel.

Data Presentation

The following table summarizes the typical reagents and reaction conditions for the synthesis of isoquinoline-5-sulfonyl chlorides, which can be adapted for the 4-methyl derivative.

| Parameter | Step 1: Sulfonation | Step 2: Chlorination |

| Starting Material | 4-Methylisoquinoline | 4-Methylisoquinoline-5-sulfonic acid |

| Reagents | Fuming sulfuric acid (oleum) or H₂SO₄/SO₃ | Thionyl chloride (SOCl₂) or Phosphorus pentachloride (PCl₅), cat. DMF |

| Solvent | None (sulfuric acid acts as solvent) | None or an inert solvent like dichloromethane |

| Temperature | 20 - 40 °C | Reflux (approx. 79 °C for SOCl₂) |

| Reaction Time | 12 - 24 hours | 2 - 4 hours |

| Product | 4-Methylisoquinoline-5-sulfonic acid | This compound |

Experimental Workflow

The overall experimental workflow for the synthesis is depicted in the following diagram.

Caption: Workflow for the synthesis of this compound.

Safety Precautions

-

This synthesis should be performed by trained personnel in a well-ventilated fume hood.

-

Concentrated sulfuric acid, fuming sulfuric acid, thionyl chloride, and phosphorus pentachloride are highly corrosive and toxic. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.

-

Reactions involving these reagents are exothermic and should be cooled appropriately.

-

Handle all chemicals with care and dispose of waste according to institutional guidelines.

Application Notes and Protocols for the Use of 4-Methylisoquinoline-5-sulfonyl chloride in Drug Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-Methylisoquinoline-5-sulfonyl chloride as a key intermediate in the synthesis of pharmacologically active compounds, particularly Rho-kinase (ROCK) inhibitors. The document includes detailed experimental protocols, quantitative data, and visualizations of relevant signaling pathways and experimental workflows.

Introduction

This compound is a heterocyclic sulfonyl chloride that serves as a crucial building block in medicinal chemistry. Its isoquinoline scaffold is a recognized pharmacophore, and the sulfonyl chloride group provides a reactive handle for the facile synthesis of a diverse range of sulfonamide derivatives. This reagent is of particular interest in the development of inhibitors for Rho-associated coiled-coil containing protein kinases (ROCK), which are key regulators of various cellular processes. Dysregulation of the ROCK signaling pathway is implicated in numerous diseases, making it an attractive therapeutic target.

Target Signaling Pathway: Rho/ROCK Pathway

The primary molecular target for compounds synthesized from this compound are the Rho-associated kinases, ROCK1 and ROCK2. These serine/threonine kinases are critical effectors downstream of the small GTPase RhoA. The RhoA/ROCK signaling cascade plays a pivotal role in regulating cellular functions such as cytoskeletal dynamics, cell adhesion, migration, and proliferation.

The pathway is initiated by the activation of RhoA, which in its GTP-bound state, binds to and activates ROCK. Activated ROCK then phosphorylates a variety of downstream substrates, including Myosin Light Chain (MLC) and Myosin Phosphatase Target Subunit 1 (MYPT1), leading to increased actin-myosin contractility and the formation of stress fibers and focal adhesions.

Application of 4-Methylisoquinoline-5-sulfonyl chloride in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylisoquinoline-5-sulfonyl chloride is a key heterocyclic intermediate in medicinal chemistry, primarily recognized for its role as a scaffold in the development of potent enzyme inhibitors. Its derivatives have shown significant therapeutic potential, particularly as inhibitors of Rho-associated coiled-coil containing protein kinase (ROCK). This document provides detailed application notes, experimental protocols, and data related to the use of this compound in drug discovery and development.

The isoquinoline sulfonamide scaffold has been instrumental in the design of ATP-competitive inhibitors for a range of serine/threonine protein kinases.[1] The strategic placement of a methyl group at the 4-position of the isoquinoline ring influences the pharmacological properties of its derivatives, leading to compounds with enhanced potency and selectivity.

Application Notes

Primary Application: Synthesis of Rho-Kinase (ROCK) Inhibitors

This compound is a pivotal building block for the synthesis of a class of drugs that target the Rho-kinase (ROCK) signaling pathway. The ROCK family of serine/threonine kinases, comprising ROCK1 and ROCK2, are critical regulators of cellular processes such as smooth muscle contraction, cell adhesion, motility, and proliferation. Dysregulation of the ROCK signaling pathway is implicated in the pathophysiology of various diseases, including hypertension, glaucoma, and cancer.

A prominent example of a ROCK inhibitor derived from this compound is (S)-(+)-2-methyl-1-[(4-methyl-5-isoquinoline)sulfonyl]-homopiperazine, also known as H-1152P. This compound has demonstrated high potency and selectivity for ROCK over other kinases like Protein Kinase A (PKA) and Protein Kinase C (PKC).[1]

Mechanism of Action of Derived ROCK Inhibitors

Derivatives of this compound, such as H-1152P, act as ATP-competitive inhibitors of ROCK. They bind to the ATP-binding pocket of the kinase domain, preventing the phosphorylation of downstream substrates. A key downstream effector of ROCK is the myosin phosphatase target subunit 1 (MYPT1). By inhibiting ROCK, these compounds prevent the phosphorylation of MYPT1, leading to an increase in myosin light chain (MLC) phosphatase activity and subsequent dephosphorylation of MLC. This ultimately results in the relaxation of smooth muscle and other cellular effects.

Another important substrate of ROCK is the myristoylated alanine-rich C-kinase substrate (MARCKS). Inhibition of ROCK by this compound derivatives has been shown to suppress the phosphorylation of MARCKS in neuronal cells.[1]

Quantitative Data

The following tables summarize the inhibitory activities of representative compounds derived from or related to the this compound scaffold.

| Compound | Target | K_i (nM) | Reference |

| (S)-(+)-2-methyl-1-[(4-methyl-5-isoquinoline)sulfonyl]-homopiperazine (H-1152P) | Rho-kinase | 1.6 | [1] |

| Protein Kinase A (PKA) | 630 | [1] | |

| Protein Kinase C (PKC) | 9270 | [1] |

| Compound | Target | IC_50 (µM) | Reference |

| LASSBio-2065 (N-methylated derivative of isoquinoline N-sulphonylhydrazone) | ROCK1 | 3.1 | [2] |

| ROCK2 | 3.8 | [2] |

Experimental Protocols

Synthesis of this compound

Materials:

-

4-Methylisoquinoline

-

Sulfur trioxide (SO₃)

-

Thionyl chloride (SOCl₂)

-

Dichloromethane (CH₂Cl₂)

-

Sodium chloride (NaCl)

-

Ice

-

Water

Procedure:

-

In a reaction vessel, carefully add 4-methylisoquinoline to liquid sulfur trioxide at a controlled temperature (e.g., 30°C) over a period of 3 hours.

-

Stir the resulting mixture at the same temperature for approximately 16 hours to ensure complete sulfonation.

-

To the reaction mixture, gradually add thionyl chloride at the same temperature over 3 hours.

-